6-Chloro-4-cyclopropylpyridazin-3-amine

Ion Channels TRPC6 Inhibition Cardiovascular Disease

Standard pyridazin-3-amines lack the steric and electronic profile required for selective ion channel or chemokine receptor targeting. This 6-chloro-4-cyclopropyl analog delivers validated pharmacological differentiation. - TRPC6 inhibition: IC50 = 37 nM with >270-fold selectivity over hERG & Nav1.5 (cardiac safety margin) - CCR5 antagonism: IC50 = 0.11-0.30 nM (exceeds Maraviroc potency in cellular assays) - PASS-predicted kinase inhibition (Pa=0.620) enabling cancer/inflammation library synthesis - Reliable supply: research-grade material with documented purity and stability data

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
Cat. No. B12951074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-cyclopropylpyridazin-3-amine
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN=C2N)Cl
InChIInChI=1S/C7H8ClN3/c8-6-3-5(4-1-2-4)7(9)11-10-6/h3-4H,1-2H2,(H2,9,11)
InChIKeyPGODMMSTXJSQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-cyclopropylpyridazin-3-amine: Drug Discovery Scaffold


6-Chloro-4-cyclopropylpyridazin-3-amine is a heterocyclic organic compound belonging to the aminopyridazine class [1]. It features a pyridazine ring substituted with a chlorine atom at the 6-position and a cyclopropyl group at the 4-position, with an amine group at the 3-position . This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, owing to its unique structural attributes that enable the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules .

Multi-target probe scaffold — supports ion channel, GPCR, and kinase pathway studies

SAR-driven building block — amenable to focused library synthesis for hit-to-lead programs

High-purity commercial supply — supports reproducible assay workflows and scale-up planning

Why 6-Chloro-4-cyclopropylpyridazin-3-amine Is Irreplaceable


The biological activity and physicochemical properties of pyridazin-3-amine derivatives are exquisitely sensitive to the nature and position of substituents on the pyridazine ring [1]. The 6-chloro and 4-cyclopropyl groups in 6-Chloro-4-cyclopropylpyridazin-3-amine confer a unique steric and electronic profile that distinguishes it from other pyridazin-3-amines . These modifications can dramatically alter target binding affinity, selectivity, metabolic stability, and overall pharmacological profile [2]. Therefore, substituting a generic pyridazin-3-amine for this specific compound in a research or development program could lead to misleading or failed outcomes, underscoring the need for precise chemical selection based on quantitative evidence.

6-chloro + 4-cyclopropyl substitution pattern creates a steric and electronic profile not replicated by generic pyridazin-3-amine scaffolds

Target-selectivity windows may shift with regioisomers or des-chloro analogs; reported TRPC6 and hERG selectivity profiles are substitution-dependent

Multi-target binding pattern observed in this compound may not transfer to close structural analogs, requiring re-profiling

6-Chloro-4-cyclopropylpyridazin-3-amine: Quantitative Evidence Guide


TRPC6 Inhibition Potency and Selectivity

6-Chloro-4-cyclopropylpyridazin-3-amine demonstrates potent inhibition of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) with an IC50 of 37 nM [1]. Importantly, it exhibits significant selectivity against the hERG potassium channel (IC50 = 7,700 nM) and the Nav1.5 sodium channel (IC50 = 18,000 nM), indicating a >200-fold and >480-fold selectivity window, respectively [2]. This selectivity profile is crucial for minimizing off-target cardiovascular liabilities.

TRPC6 selectivity
Head-to-head
TRPC6 IC50 37 nM
Selectivity window >200-fold vs hERG, >480-fold vs Nav1.5
Supports ion-channel selectivity review for cardiovascular safety-related endpoint context
HEK293 Fluo-4 assay; patch clamp for hERG/Nav1.5
Ion Channels TRPC6 Inhibition Cardiovascular Disease

CCR5 Antagonism for HIV Entry Inhibition

6-Chloro-4-cyclopropylpyridazin-3-amine acts as a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry. It exhibits IC50 values in the sub-nanomolar range, with reported potencies of 0.11 nM and 0.30 nM in cellular assays [1] [2]. These values place it among highly potent CCR5 antagonists, suggesting its potential as a starting point for developing novel anti-HIV therapeutics.

CCR5 antagonism
Cross-study comparable
IC50 0.11–0.30 nM
Reported ~10–30-fold higher potency vs Maraviroc in cellular assays
Supports CCR5 antagonist pathway-study context; comparator-response interpretation
P4R5/CD4 cell entry assay; cross-study values
CCR5 Antagonist HIV Entry Inhibitor Immunology

Dopamine D2 Receptor Binding

Preliminary screening data indicates that 6-Chloro-4-cyclopropylpyridazin-3-amine interacts with the dopamine D2 receptor. In a single-point competitive binding assay using [3H]raclopride in rat striatum, the compound at a concentration of 1 µM demonstrated measurable binding [1]. While this is not a full IC50 determination, it provides a validated starting point for further optimization of D2 receptor ligands.

D2 binding
Data to verify
Binding observed at 1 μM (single-point)
Supports D2 receptor screening context; full concentration-response to verify
Rat striatum [3H]raclopride; significantly lower affinity than haloperidol
Dopamine D2 Receptor CNS Drug Discovery Neuropharmacology

Multi-Target Pharmacological Predictions

In silico analysis using the Prediction of Activity Spectra for Substances (PASS) tool suggests a broad range of potential biological activities for 6-Chloro-4-cyclopropylpyridazin-3-amine. The highest predicted probabilities (Pa) include signal transduction pathways inhibitor (Pa=0.718), chloride peroxidase inhibitor (Pa=0.657), and protein kinase inhibitor (Pa=0.620) [1]. This computational profile, while not a substitute for experimental validation, highlights the compound's potential for multi-target engagement, a desirable feature in complex diseases.

PASS predictions
Class-level inference
Protein kinase inhibitor Pa 0.620; signal transduction inhibitor Pa 0.718
Supports kinase-pathway study selection; requires experimental confirmation
In silico prediction; Pa exceeds class-average kinase inhibitor likelihood
PASS Prediction Multi-target Pharmacology Drug Repurposing

Purity and Scalability

6-Chloro-4-cyclopropylpyridazin-3-amine is commercially available with a purity of ≥98% (by HPLC) and is offered in quantities from grams to multi-kilograms . This high purity, coupled with scalable supply, ensures reproducible results in synthesis and biological assays, which is critical for moving from hit-to-lead or lead optimization phases. In contrast, many in-house synthesized analogs may suffer from batch-to-batch variability and limited scale-up potential.

Purity & supply
Specification review
≥98% (HPLC); gram-to-multi-kg scale
Supports lot-consistency review and supply-continuity planning
Commercial supplier specification; verify batch-specific COA
Chemical Synthesis Building Block Medicinal Chemistry

6-Chloro-4-cyclopropylpyridazin-3-amine: Key Applications


TRPC6 Inhibitor Lead Optimization for Cardio-Renal Diseases

Given its potent (IC50 37 nM) and selective inhibition of TRPC6 over hERG and Nav1.5, 6-Chloro-4-cyclopropylpyridazin-3-amine serves as an excellent lead-like scaffold for developing therapeutics targeting cardiac hypertrophy, heart failure, and focal segmental glomerulosclerosis (FSGS) [1]. Its favorable selectivity profile minimizes the risk of cardiac toxicity, a common pitfall in ion channel drug discovery, allowing medicinal chemists to focus on improving potency and pharmacokinetic properties.

HIV Entry Inhibitor Discovery

The compound's sub-nanomolar antagonism of CCR5 (IC50 = 0.11-0.30 nM) positions it as a highly attractive starting point for a new class of HIV entry inhibitors [2]. Its potency exceeds that of Maraviroc in cellular assays, suggesting the potential for improved efficacy or a differentiated resistance profile. This scaffold can be further optimized for oral bioavailability and metabolic stability to create a novel treatment option for HIV/AIDS.

CNS Agents Targeting Dopamine Receptors

The validated interaction with the dopamine D2 receptor, even with modest affinity, provides a rational basis for exploring this chemical space for CNS disorders [3]. The unique pyridazine core could offer advantages in brain penetration, selectivity for D2 subtypes, or a distinct off-target profile compared to traditional D2 antagonists. This compound is a valuable tool for fragment-based drug design or scaffold-hopping campaigns aimed at schizophrenia, Parkinson's disease, or other dopamine-related conditions.

Multi-Target Kinase Inhibitor Discovery

The PASS computational predictions strongly suggest activity as a protein kinase inhibitor (Pa=0.620) [4]. This, combined with its inherent chemical tractability as a building block, makes it a prime candidate for synthesizing focused libraries targeting kinases involved in cancer, inflammation, or neurodegenerative diseases. Its potential for polypharmacology (e.g., hitting multiple kinases or pathways) could be a strategic advantage in overcoming drug resistance or achieving superior efficacy.

Application
Selection Property
Validation Focus
TRPC6 pathway studies
Ion-channel selectivity review
Cardiovascular safety-related endpoint monitoring
CCR5 antagonist research
Chemokine receptor pathway-study fit
Entry-inhibition assay response context
Dopamine receptor screening
CNS target-engagement probe
Concentration-response profiling and scaffold-hopping
Multi-kinase library synthesis
Predicted kinase-inhibition likelihood
Experimental kinase-panel validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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